4-Tosylbutanoic acid methyl ester
Description
4-Tosylbutanoic acid methyl ester (methyl 4-(tosyloxy)butanoate) is an organic compound featuring a butanoic acid backbone substituted with a methyl ester group at the carboxyl terminus and a tosyl (p-toluenesulfonyl) group at the C4 position. This structure renders it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl group acts as an excellent leaving group.
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)sulfonylbutanoate |
InChI |
InChI=1S/C12H16O4S/c1-10-5-7-11(8-6-10)17(14,15)9-3-4-12(13)16-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
YVTNLYVIQVCLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl Esters
Physicochemical Properties
- Boiling Points and Solubility : Methyl esters with aromatic substituents (e.g., biphenylyl or phenyl) exhibit higher boiling points and lower water solubility compared to hydroxyl- or methoxy-substituted analogs .
- Stability: Tosyl and cyano groups enhance electrophilicity, requiring anhydrous storage conditions to prevent hydrolysis .
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